Cas no 87-08-1 (Penicillin V)

Penicillin V structure
Penicillin V structure
상품 이름:Penicillin V
CAS 번호:87-08-1
MF:C16H18N2O5S
메가와트:350.389523029327
MDL:MFCD00070096
CID:95339
PubChem ID:6869

Penicillin V 화학적 및 물리적 성질

이름 및 식별자

    • Penicillin V
    • Phenoxymethylpenicillin
    • PENICILLIN V ACID,BP2003
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 6-phenoxyacetamidopenicillanic acid
    • Beromycin
    • Fenospen
    • Oracillin
    • Penicillin phenoxymethyl
    • penicillin VK
    • penicillin-V
    • Phenocillin
    • Phenomycilline
    • Phenopenicillin
    • V-Cillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (ACI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)- (8CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, (2S,5R,6R)- (9CI)
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-, [2S-(2α,5α,6β)]- (ZCI)
    • 6-(Phenoxyacetamido)penicillanic acid
    • Acipen-V
    • Calcipen
    • Crystapen V
    • Distaquaine V
    • Eskacillin V
    • Fenacilin
    • Meropenin
    • MeSH ID: D010404
    • Oracilline
    • Oratren
    • Orocillin
    • Ospen
    • Pen-Oral
    • Pen-Vee
    • Pen-vee-oral
    • Penicillin, phenoxymethyl-
    • Phenospen
    • Phenoxymethylpenicillinic acid
    • Stabicillin
    • V-Cil
    • V-Cylina
    • V-Cyline
    • V-Tablopen
    • Vebecillin
    • MDL: MFCD00070096
    • 인치: 1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • InChIKey: BPLBGHOLXOTWMN-MBNYWOFBSA-N
    • 미소: C([C@H]1C(C)(C)S[C@@H]2[C@@H](C(N12)=O)NC(=O)COC1C=CC=CC=1)(=O)O

계산된 속성

  • 정밀분자량: 350.09400
  • 동위원소 질량: 350.093642
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 547
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 121

실험적 성질

  • 색과 성상: 백색에서 미백색 결정 분말
  • 밀도: 1.3121 (rough estimate)
  • 융해점: 120-1280C (dec)
  • 굴절률: 1.6510 (estimate)
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 121.24000
  • LogP: 1.02590

Penicillin V 보안 정보

  • 위험 범주 코드: 42/43
  • 보안 지침: 22-36
  • RTECS 번호:RY4025000
  • 위험물 표지: Xn
  • 저장 조건:−20°C
  • 위험 용어:R42/43

Penicillin V 세관 데이터

  • 세관 번호:3003101300
  • 세관 데이터:

    ?? ?? ??:

    3003101300

Penicillin V 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-19735891-0.05g
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
87-08-1
0.05g
$636.0 2023-09-16
Aaron
AR00GSDE-10mg
Penicillin V
87-08-1 95%
10mg
$65.00 2025-01-24
A2B Chem LLC
AH82166-500mg
Penicillin V
87-08-1 95
500mg
$2500.00 2023-12-29
Aaron
AR00GSDE-250mg
Penicillin V
87-08-1 95%
250mg
$559.00 2025-01-24
TRC
P223505-100mg
Penicillin V
87-08-1
100mg
$ 181.00 2023-09-06
TRC
P223505-1g
Penicillin V
87-08-1
1g
$ 885.00 2023-09-06
A2B Chem LLC
AH82166-10mg
Penicillin V
87-08-1 95%
10mg
$62.00 2024-04-19
1PlusChem
1P00GS52-10mg
PENICILLIN V
87-08-1 95%
10mg
$64.00 2024-04-21
A2B Chem LLC
AH82166-100mg
Penicillin V
87-08-1 95
100mg
$310.00 2024-04-19
TRC
P223505-250mg
Penicillin V
87-08-1
250mg
$ 247.00 2023-09-06

Penicillin V 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Water ;  220 h
참조
Analysis and optimization of biochemical process reaction pathways. 1. Pathway sensitivities and identification of limiting steps
Conejeros, Raul; et al, Industrial & Engineering Chemistry Research, 1998, 37(12), 4699-4708

합성회로 2

반응 조건
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 3

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 4

반응 조건
1.1 Reagents: Isopenicillin N-acyltransferase ,  Phenylacetyl-coenzyme A synthetase
참조
"In vitro" synthesis of different naturally-occurring, semisynthetic and synthetic penicillins using a new and effective enzymic coupled system
Martinez-Blanco, H.; et al, Journal of Antibiotics, 1991, 44(11), 1252-8

합성회로 5

반응 조건
1.1 Solvents: Water ;  pH 7, 30 °C
참조
Enzymatic synthesis of β-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis
Koreishi, Mayuko; et al, Bioscience, 2007, 71(6), 1582-1586

합성회로 6

반응 조건
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 7

반응 조건
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Penicillin amidase Solvents: Dimethyl sulfoxide ,  Water ;  10.8 h, pH 7, 30 °C
참조
Kinetically controlled acylation of 6-APA catalyzed by penicillin acylase from Streptomyces lavendulae: effect of reaction conditions in the enzymatic synthesis of penicillin V
Hormigo, Daniel; et al, Biocatalysis and Biotransformation, 2020, 38(4), 253-262

합성회로 8

반응 조건
1.1 Reagents: Phenol Catalysts: Cobaltate(1-), [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, lithium, (SP-4-1… Solvents: Acetone
참조
Extremely selective and mild cleavage of β-haloalkyl groups by cobalt(I) phthalocyanine anion in semisyntheses of β-lactam antibiotics
Eckert, Heiner, Zeitschrift fuer Naturforschung, 1990, 45(12), 1715-24

합성회로 9

반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
참조
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

합성회로 10

반응 조건
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 11

반응 조건
1.1 Reagents: Triethylamine ,  Phenoxyacetic acid ,  2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
2.1 Reagents: Iodine
3.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
4.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 12

반응 조건
1.1 Solvents: Water ;  pH 5.8, 25 °C
참조
Execution of Enriched Rice Bran Medium in Hyper Production of Penicillin V by Penicillium chrysogenum
Parameswari, S.; et al, Waste and Biomass Valorization, 2018, 9(9), 1559-1565

합성회로 13

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 14

반응 조건
1.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 15

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
2.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 16

반응 조건
1.1 Reagents: Iodine
2.1 Reagents: Trifluoroacetic acid Solvents: Benzene ,  Anisole
3.1 Reagents: L-Ascorbic acid ,  Ethylenediaminetetraacetic acid ,  Ferrous sulfate ,  Oxygen Solvents: Dichloromethane ,  Water
참조
Biomimetic synthesis of penicillin
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1985, (6), 357-9

합성회로 17

반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
참조
New oxidatively removable carboxy protecting groups
Kim, C. U.; et al, Tetrahedron Letters, 1985, 26(17), 2027-30

Penicillin V Raw materials

Penicillin V Preparation Products

Penicillin V 관련 문헌

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